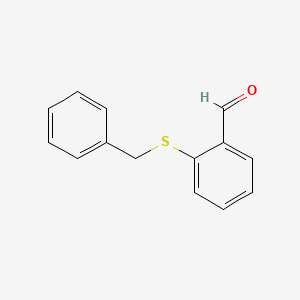

2-(Benzylsulfanyl)benzaldehyde

Description

2-(Benzylsulfanyl)benzaldehyde is an organosulfur compound featuring a benzaldehyde backbone substituted at the 2-position with a benzylsulfanyl group (-S-CH₂C₆H₅). This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), while the benzylsulfanyl moiety acts as an electron-donating group, influencing reactivity and coordination behavior. Its synthesis typically involves thiol-alkylation or nucleophilic aromatic substitution reactions, though specific protocols may vary depending on target derivatives .

Properties

IUPAC Name |

2-benzylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVKTJBDZNJLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)benzaldehyde typically involves the reaction of benzyl mercaptan with benzaldehyde. One common method is the nucleophilic aromatic substitution reaction, where benzyl mercaptan reacts with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for 2-(Benzylsulfanyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzylsulfanylbenzyl alcohol.

Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.

Scientific Research Applications

2-(Benzylsulfanyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(benzylsulfanyl)benzaldehyde with structurally related compounds, focusing on substituent effects, reactivity, and applications.

2-(Diphenylphosphino)benzaldehyde

- Structure: Substituted at the 2-position with a diphenylphosphino (-P(C₆H₅)₂) group instead of benzylsulfanyl.

- Reactivity: The phosphino group is a stronger electron donor and a superior ligand for transition metals (e.g., Pd, Pt), enabling applications in catalysis (e.g., cross-coupling reactions). In contrast, the benzylsulfanyl group offers weaker metal coordination but greater stability toward oxidation.

- Applications : Widely used in catalytic systems (e.g., Suzuki-Miyaura coupling), whereas 2-(benzylsulfanyl)benzaldehyde is more common in pharmaceutical intermediates or as a precursor for heterocyclic compounds .

2-(Benzylsulfanyl)-7H-purin-6-one

- Structure : A purine derivative with a benzylsulfanyl group at the 2-position and a ketone at the 6-position.

- Reactivity : The purine core enhances hydrogen-bonding capacity and aromatic stacking, making it bioactive. The aldehyde group in 2-(benzylsulfanyl)benzaldehyde provides greater electrophilicity for condensation reactions (e.g., hydrazone formation).

- Applications : Primarily used in medicinal chemistry (e.g., antiviral or antitumor agents), while 2-(benzylsulfanyl)benzaldehyde serves as a building block for sulfur-containing heterocycles like thiazoles .

Methyl Benzoate

- Structure : An aliphatic ester (benzoate) with a methyl group.

- Reactivity : Lacks the aldehyde and sulfur functionalities, limiting its use in metal coordination or nucleophilic additions.

- Applications : Common in fragrances and flavorings, contrasting with the synthetic utility of 2-(benzylsulfanyl)benzaldehyde in complex molecule synthesis .

Table 1: Comparative Properties of Selected Compounds

| Compound | CAS # | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|

| 2-(Benzylsulfanyl)benzaldehyde | Not provided | Aldehyde, benzylsulfanyl | Nucleophilic addition, ligand synthesis | Pharmaceuticals, heterocycles |

| 2-(Diphenylphosphino)benzaldehyde | 50777-76-9 | Aldehyde, diphenylphosphino | Metal coordination, catalytic cycles | Catalysis, ligand design |

| 2-(Benzylsulfanyl)-7H-purin-6-one | Not provided | Purinone, benzylsulfanyl | Hydrogen bonding, bioactivity | Antiviral/antitumor agents |

| Methyl benzoate | 93-58-3 | Ester | Ester hydrolysis, fragrance stability | Flavors, fragrances |

Biological Activity

2-(Benzylsulfanyl)benzaldehyde, a compound characterized by the presence of a benzylthio group attached to a benzaldehyde moiety, has garnered attention in recent years for its potential biological activities. This article reviews various studies focusing on its antimicrobial, anticancer, and antiparasitic properties, along with its mechanisms of action and pharmacological applications.

Chemical Structure and Properties

The chemical formula for 2-(Benzylsulfanyl)benzaldehyde is CHOS, with a molecular weight of approximately 220.30 g/mol. Its structure consists of a benzene ring substituted with both a benzylthio group and an aldehyde functional group, which are key to its biological activity.

Antimicrobial Activity

Research indicates that 2-(Benzylsulfanyl)benzaldehyde exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus, where it was shown to reduce the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination treatments . The compound's interaction with bacterial membranes leads to cell death through mechanisms such as membrane disintegration and intracellular coagulation .

Table 1: Antimicrobial Activity of 2-(Benzylsulfanyl)benzaldehyde

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Bacillus anthracis | 850 |

| Pantoea conspicua | 1060 |

| Citrobacter youngae | 1060 |

Anticancer Activity

The anticancer potential of 2-(Benzylsulfanyl)benzaldehyde has been evaluated in several studies. Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, compounds derived from this benzaldehyde exhibited significant antiproliferative activity at nanomolar concentrations . The mechanism involves metabolic activation leading to the formation of reactive species that can form DNA adducts in cancer cells .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Benzothiazole derivative | MCF-7 (breast cancer) | 50 |

| Thiosalicylic acid derivative | HeLa (cervical cancer) | 75 |

Antiparasitic Activity

2-(Benzylsulfanyl)benzaldehyde has also been investigated for its antiparasitic properties, particularly against malaria and Chagas disease. Studies demonstrated that it inhibits the formation of β-hematin in Plasmodium species, which is crucial for the survival of malaria parasites . In vivo studies showed promising results against Plasmodium berghei, indicating a reduction in parasitemia and improved survival rates in infected mice .

Table 3: Antiparasitic Activity

| Compound | Parasite | Inhibition (%) |

|---|---|---|

| 2-(Benzylsulfanyl)benzaldehyde | Plasmodium berghei | 75.16 |

| Benzothiazole derivative | Trypanosoma cruzi | 59.99 |

The primary mechanism by which 2-(Benzylsulfanyl)benzaldehyde exerts its biological effects appears to involve the inhibition of critical biochemical pathways within target organisms. For instance, in malaria parasites, it disrupts hemozoin formation by interfering with β-hematin crystallization, leading to toxic accumulation of free heme . In bacterial cells, it alters membrane permeability and enhances the efficacy of existing antibiotics by modulating efflux pumps .

Case Studies

- Antimalarial Evaluation : A study conducted on a series of benzocycloalkanone derivatives indicated that modifications involving the benzylthio group significantly enhanced antimalarial activity compared to non-thio-substituted analogs. The results suggested that structural rigidity around the carbonyl group was beneficial for cooperative binding necessary for effective inhibition .

- Antibacterial Modulation : Another investigation revealed that the combination of benzaldehyde derivatives with fluoroquinolones resulted in reduced MIC values against resistant strains of bacteria, demonstrating its potential as an antibiotic adjuvant .

Q & A

Q. What are the key structural features of 2-(benzylsulfanyl)benzaldehyde, and how are they experimentally determined?

The compound's crystal structure reveals a planar central thiosalicylate ring (dihedral angle: 5.86°) and a twisted S-benzyl group (dihedral angle: 72.02°). Key intermolecular interactions include C14–H14⋯O2 hydrogen bonds and C–H⋯π stacking, forming dimeric and chain-like assemblies . Structural determination employs single-crystal X-ray diffraction (SC-XRD) with SHELX refinement software, requiring data collection at 293 K using CuKα radiation. Refinement parameters (e.g., , ) ensure accuracy .

Q. What synthetic protocols are recommended for preparing 2-(benzylsulfanyl)benzaldehyde derivatives?

A common method involves alkylation of thiosalicylic acid with benzyl halides in alkaline aqueous-ethanol solutions. For example:

- Step 1: Dissolve thiosalicylic acid in ethanol/water (1:1 v/v).

- Step 2: Add benzyl bromide and NaOH (1.5 eq) dropwise at 0°C.

- Step 3: Stir for 24 hours, acidify with HCl, and recrystallize from methanol . Yield optimization requires strict control of pH (8–9) and reaction temperature (0–5°C).

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for S-benzyl derivatives be resolved?

Discrepancies in S-benzyl group orientations (dihedral angles ranging from 13.4° to 88.9° across studies) arise from free rotation around the C3–S1 bond. To resolve conflicts:

- Method 1: Use high-resolution SC-XRD () to reduce thermal motion artifacts.

- Method 2: Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., -stacking vs. H-bonding contributions) . Example: In 2-(benzylsulfanyl)benzaldehyde, S1–C15–C16 lies within the central ring plane (deviation: 0.03 Å), unlike analogues where C16 deviates by ~1.57 Å .

Q. What strategies address low reproducibility in synthesizing bioinorganic complexes using 2-(benzylsulfanyl)benzaldehyde as a ligand?

Challenges include ligand oxidation during metal coordination. Solutions:

- Strategy 1: Use inert atmospheres (N₂/Ar) and degassed solvents to prevent sulfur oxidation.

- Strategy 2: Pre-functionalize the ligand with protecting groups (e.g., acetylated aldehydes) before metal binding . Example: Copper(II) complexes of this ligand show distorted square-planar geometries, confirmed by UV-Vis () and EPR spectroscopy () .

Q. How do intermolecular forces influence the solid-state packing of 2-(benzylsulfanyl)benzaldehyde?

The crystal lattice is stabilized by:

- C–H⋯O interactions (2.52 Å, 158°), forming dimers.

- C–H⋯π interactions (3.21 Å) between O-benzyl donors and S-benzyl acceptors, extending into chains.

- Van der Waals contacts (3.8–4.2 Å) between aromatic rings . Computational modeling (e.g., Mercury 4.0) can simulate packing efficiency and predict polymorphism risks.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.